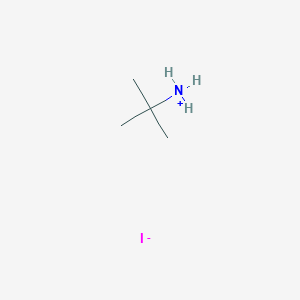![molecular formula C22H38N2O15 B8033829 N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B8033829.png)
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide
Übersicht
Beschreibung
The compound “WURCS=2.0/3,3,2/[a2122h-1x_1-5_2NCC/3=O][a2122h-1b_1-5_2NCC/3=O][a1221m-1a_1-5]/1-2-3/a4-b1_a6-c1” is a carbohydrate structure represented using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. This notation is designed to encode complex carbohydrate structures in a linear format based on atomic-level information about monosaccharides and their linkages . The specific structure described here includes multiple monosaccharide units with specific linkages and modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of complex carbohydrate structures like the one represented by the WURCS notation involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The specific synthetic route for this compound would depend on the availability of starting materials and the desired stereochemistry of the final product. Commonly used reagents in these synthetic routes include glycosyl donors and acceptors, protecting groups such as acetyl or benzyl groups, and catalysts like Lewis acids .
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis using glycosyltransferases, which can provide high regio- and stereoselectivity. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds. The use of recombinant DNA technology allows for the large-scale production of these enzymes, making the industrial synthesis of complex carbohydrates more feasible .
Analyse Chemischer Reaktionen
Types of Reactions
The compound represented by the WURCS notation can undergo various chemical reactions, including:
Oxidation: The oxidation of hydroxyl groups to form carbonyl or carboxyl groups.
Reduction: The reduction of carbonyl groups to form hydroxyl groups.
Substitution: The substitution of functional groups, such as the replacement of hydroxyl groups with other substituents.
Glycosylation: The formation of glycosidic bonds between monosaccharide units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate or permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and glycosyl donors and acceptors for glycosylation reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, pH, and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the starting materials used. For example, oxidation reactions can produce aldehydes, ketones, or carboxylic acids, while glycosylation reactions result in the formation of glycosidic bonds between monosaccharide units .
Wissenschaftliche Forschungsanwendungen
The compound represented by the WURCS notation has various scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate chemistry and developing new synthetic methods.
Biology: Investigated for its role in biological processes, such as cell-cell recognition and signaling.
Medicine: Explored for its potential therapeutic applications, including as a component of vaccines or as a drug delivery system.
Wirkmechanismus
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, glycosylation reactions catalyzed by glycosyltransferases involve the transfer of sugar moieties to acceptor molecules, forming glycosidic bonds. The specific pathways and molecular targets involved depend on the biological context and the specific structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to the one represented by the WURCS notation include other complex carbohydrates with similar monosaccharide units and linkages. Examples include:
- β-D-Galactopyranosyl-(1->4)-[β-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-D-gluco-hexopyranose
- α-N-acetylneuraminosyl-(2->3)-β-D-galactosyl-(1->4)-D-glucose
Uniqueness
The uniqueness of the compound lies in its specific monosaccharide composition, linkages, and modifications, which can result in distinct biological and chemical properties. The WURCS notation allows for the precise representation of these features, facilitating the study and comparison of complex carbohydrate structures .
Eigenschaften
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O15/c1-6-13(28)17(32)18(33)22(36-6)35-5-10-19(16(31)11(20(34)37-10)23-7(2)26)39-21-12(24-8(3)27)15(30)14(29)9(4-25)38-21/h6,9-22,25,28-34H,4-5H2,1-3H3,(H,23,26)(H,24,27)/t6-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18-,19+,20?,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYSAIOYCWNLAP-XSJKDFMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


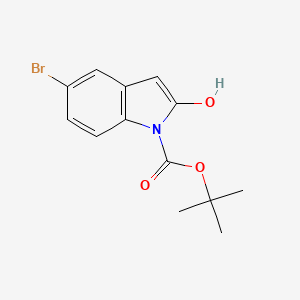

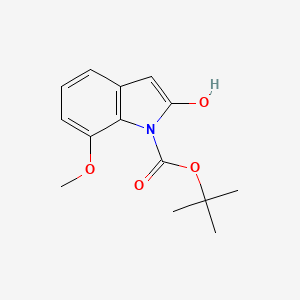
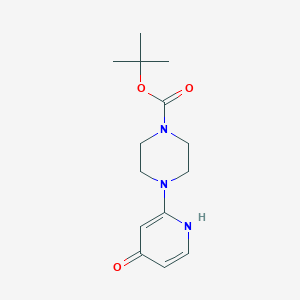
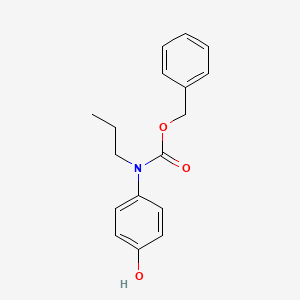

![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)
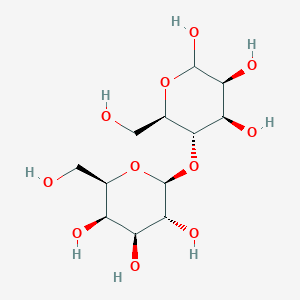

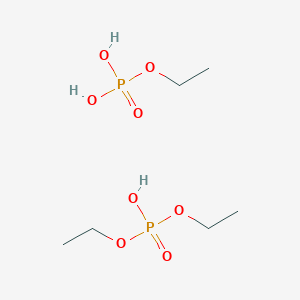
![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+);hydrate](/img/structure/B8033823.png)

![potassium;[(E)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B8033835.png)
